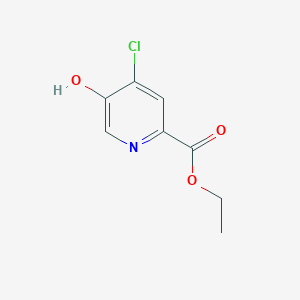
Ethyl 4-chloro-5-hydroxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-hydroxypicolinate can be synthesized through several synthetic routes. One common method involves the chlorination of ethyl 5-hydroxypicolinate using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding the corresponding hydroxypicolinate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted picolinates, which can be further utilized in organic synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
Ethyl 4-chloro-5-hydroxypicolinate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site residues, leading to altered biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-5-hydroxypicolinate can be compared with other similar compounds, such as:
Ethyl 5-hydroxypicolinate: Lacks the chloro group, resulting in different reactivity and biological activity.
Ethyl 4-chloropicolinate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Ethyl 4-chloro-3-hydroxypicolinate: Similar structure but with the hydroxyl group at the 3-position, leading to distinct chemical properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
ethyl 4-chloro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)7(11)4-10-6/h3-4,11H,2H2,1H3 |
Clé InChI |
LKUJNPJNYWIXAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C(C(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
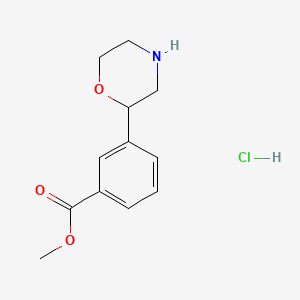
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
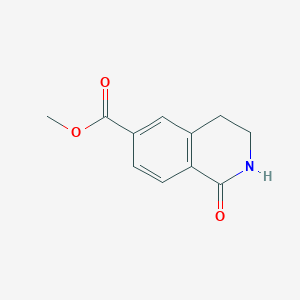
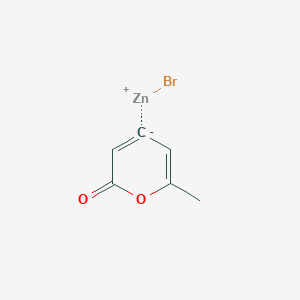

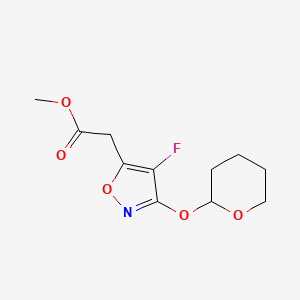
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

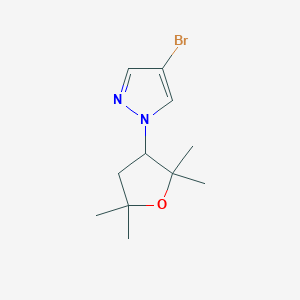
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
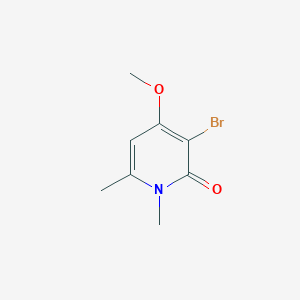

![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
